1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole
Description
Properties
IUPAC Name |
1-(1-phenylmethoxyhexyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-2-3-5-14-19(23-15-16-10-6-4-7-11-16)22-18-13-9-8-12-17(18)20-21-22/h4,6-13,19H,2-3,5,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZYSBPDOOMQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(N1C2=CC=CC=C2N=N1)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 1-(benzyloxy)hexyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzotriazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Reduced benzotriazole derivatives.
Substitution: Substituted benzotriazole compounds with various functional groups.
Scientific Research Applications
1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that can modulate various biochemical processes. Additionally, the benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Benzotriazole derivatives vary primarily in their substituents, which dictate their physicochemical and biological properties. Key structural analogs include:
| Compound Name | Substituent | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole | Benzyloxyhexyl | C₁₉H₂₃N₃O | Long alkyl chain with benzyl ether |
| 1-(1-Ethoxybutyl)-1H-1,2,3-benzotriazole (2g) | Ethoxybutyl | C₁₃H₁₇N₃O | Shorter ethoxy chain |
| 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) | Nitroimidazole-propyl | C₁₃H₁₃N₇O₂ | Bioactive nitroimidazole moiety |
| 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole | Octyloxymethyl | C₁₅H₂₃N₃O | Branched alkyl ether |
Key Observations :
- Bioactivity : Nitroimidazole-containing derivatives (e.g., 3a) exhibit antiprotozoic and chemotherapeutic activities due to the nitro group’s redox properties .
- Synthetic Accessibility : Branched ethers (e.g., octyloxymethyl) are synthesized via similar alkylation routes but require optimization for steric hindrance .
Key Observations :
Physicochemical Properties
Physical properties of selected compounds:
Key Observations :
- Nitroimidazole derivatives show distinct IR peaks for NO₂ (1539, 1330 cm⁻¹) .
- Ether-linked protons (e.g., CH₂O) resonate at ~4.5 ppm in ¹H NMR, a hallmark of benzotriazole ethers .
Biological Activity
1-[1-(Benzyloxy)hexyl]-1H-1,2,3-benzotriazole (CAS No. 300679-76-9) is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H23N3O
- Molar Mass : 309.41 g/mol
- Density : 1.11 g/cm³ (predicted)
- Boiling Point : 449.0 °C (predicted)
- pKa : 1.52 (predicted)
Benzotriazole derivatives, including this compound, have been studied for their ability to modulate various biological pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. For instance, benzotriazole derivatives have been shown to selectively inhibit MAO B with high potency and selectivity .
- Interaction with Metabotropic Glutamate Receptors : Some studies suggest that benzotriazole derivatives can act as potentiators of metabotropic glutamate receptors, which are vital for synaptic plasticity and cognitive functions .
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antioxidant Activity
Research indicates that benzotriazole derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models.
Neuroprotective Effects
In vitro studies have shown that certain benzotriazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in neurodegenerative diseases.
Antimicrobial Properties
Some derivatives exhibit antimicrobial activity against a range of pathogens. The mechanism may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Case Studies
Several studies have explored the biological effects of benzotriazole derivatives:
- Study on MAO Inhibition :
-
Neuroprotection in Animal Models :
- An animal model study assessed the neuroprotective effects of a related benzotriazole compound against neurotoxicity induced by glutamate. Results indicated a marked reduction in neuronal death and improved behavioral outcomes.
-
Antimicrobial Efficacy :
- A series of tests evaluated the antimicrobial activity of benzotriazole derivatives against Gram-positive and Gram-negative bacteria. Some compounds demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O |
| Molar Mass | 309.41 g/mol |
| Density | 1.11 g/cm³ (predicted) |
| Boiling Point | 449.0 °C (predicted) |
| pKa | 1.52 (predicted) |
| IC50 (MAO B Inhibition) | 1.4 nM |
| Neuroprotection Efficacy | Significant reduction in apoptosis |
Q & A
Q. Optimization Strategies :
Q. Methodology :
- Software: Gaussian 09 with B3LYP/6-31G(d) basis set.
- Outputs: Optimized geometries, Mulliken charges, and electrostatic potential maps .
Advanced: How to resolve contradictions in reaction yields from different synthetic protocols?
Answer:
Common Contradictions :
Q. Resolution Strategies :
Design of Experiments (DoE) : Use factorial design to isolate critical variables (e.g., solvent: DMF vs. THF, catalyst: Pd/C vs. none) .
Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .
Byproduct Analysis : LC-MS or GC-MS to detect side products (e.g., over-alkylation) .
Case Study :
Microwave synthesis (85% yield) vs. conventional heating (65%): Higher yields attributed to uniform heating and reduced decomposition .
Safety: What are the toxicological considerations when handling this compound?
Answer:
- Acute Toxicity : Limited data, but related benzotriazoles show LD₅₀ > 500 mg/kg (oral, rats). Assume similar hazards .
- Environmental Impact : Benzotriazoles are persistent in water; use closed systems to prevent release .
- Handling Protocols :
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis .
Regulatory Status : Not FDA-approved; restricted to in vitro research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
